2-((Tert-butoxycarbonyl)amino)-5-methylthiophene-3-carboxylic acid
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Overview
Description
2-((Tert-butoxycarbonyl)amino)-5-methylthiophene-3-carboxylic acid is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, a methyl group at the 5-position, and a carboxylic acid group at the 3-position of the thiophene ring. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Tert-butoxycarbonyl)amino)-5-methylthiophene-3-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone or aldehyde with a thiocarbamide and a cyanoacetic acid derivative.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced to the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Methylation: The methyl group can be introduced at the 5-position of the thiophene ring using methyl iodide in the presence of a strong base like sodium hydride.
Carboxylation: The carboxylic acid group is introduced at the 3-position through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and sustainability. Flow microreactor systems can be used to introduce the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
Types of Reactions
2-((Tert-butoxycarbonyl)amino)-5-methylthiophene-3-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The Boc group can be removed under acidic conditions using trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Trifluoroacetic acid, hydrochloric acid in methanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Deprotected amines.
Scientific Research Applications
2-((Tert-butoxycarbonyl)amino)-5-methylthiophene-3-carboxylic acid has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-5-methylthiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc group provides protection to the amino group, allowing selective reactions to occur at other functional groups. Upon deprotection, the free amine can participate in various biochemical processes, including enzyme inhibition and receptor binding. The thiophene ring can interact with aromatic residues in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-(Tert-butoxycarbonylamino)thiazole-5-carboxylic acid
- 2-(Tert-butoxycarbonyl)(methyl)amino benzoic acid
Uniqueness
2-((Tert-butoxycarbonyl)amino)-5-methylthiophene-3-carboxylic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to other heterocycles like thiazoles and benzoic acids. The combination of the Boc-protected amino group, methyl group, and carboxylic acid group in a single molecule provides versatility in synthetic applications and potential biological activities.
Properties
Molecular Formula |
C11H15NO4S |
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Molecular Weight |
257.31 g/mol |
IUPAC Name |
5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-3-carboxylic acid |
InChI |
InChI=1S/C11H15NO4S/c1-6-5-7(9(13)14)8(17-6)12-10(15)16-11(2,3)4/h5H,1-4H3,(H,12,15)(H,13,14) |
InChI Key |
DFGKUXLODMYZTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)NC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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